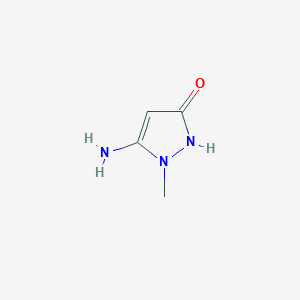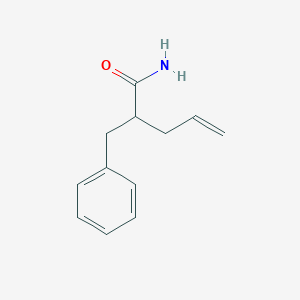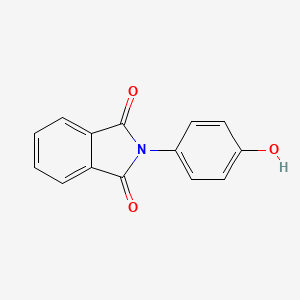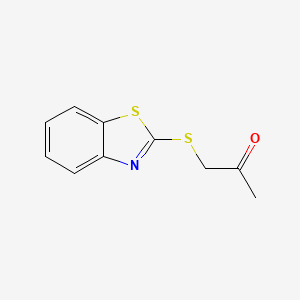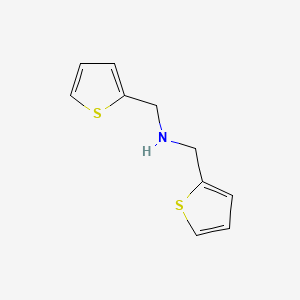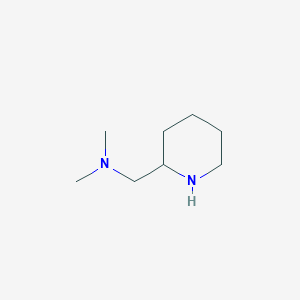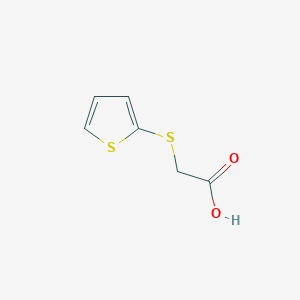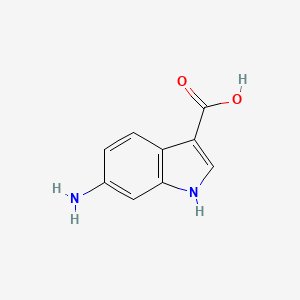
6-Amino-1h-indole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including those similar to 6-Amino-1H-indole-3-carboxylic acid, involves multi-step chemical processes. For example, a practical synthesis approach for indole derivatives has been developed through sequential reactions, demonstrating operational simplicity and cost-effectiveness, suitable for large-scale production (Gallou et al., 2004). Another method describes the carboxylic acid-catalyzed aza-Friedel-Crafts reactions, providing a novel and efficient method for synthesizing 3-substituted indoles (Shirakawa & Kobayashi, 2006).
Molecular Structure Analysis
The molecular structure of indole derivatives, including 6-Amino-1H-indole-3-carboxylic acid, reveals key aspects of their chemical behavior. The crystal structure analysis of a similar compound, indole-3-carboxylic acid, shows centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds (Smith, Wermuth, & Healy, 2003).
Chemical Reactions and Properties
Indole compounds participate in various chemical reactions, including the Ugi reaction, which allows for the synthesis of indole carboxamide amino amides, demonstrating the compounds' versatility and potential for creating structurally diverse molecules (Zeng, Sajiki, & Cui, 2019). Additionally, Rh(III)-catalyzed coupling reactions involving indole carboxamides highlight the potential for selective C-C and C-N bond formation (Zheng, Zhang, & Cui, 2014).
Physical Properties Analysis
The synthesis and structural elucidation of indole derivatives often reveal their physical properties, including crystal structure and vibrational spectra. The crystal structure of specific indole carboxylic acids has been determined using X-ray diffraction, offering insight into the molecular and crystal arrangements and their implications for physical properties (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).
Scientific Research Applications
Synthesis and Characterization
Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogues, with a ring bridging the α-carbon and the 4-position of the indole ring, have been synthesized for peptide/peptoid conformation elucidation studies (Horwell et al., 1994).
Synthesis of Hydroxyindole-3-carboxylic Acids : A synthesis procedure for hydroxyindole-3-carboxylic acids starting from benzyloxyindoles was developed, contributing to the understanding of the metabolism of indole compounds in plants and animals (Marchelli et al., 1969).
Aminoethyl-Substituted Indole-3-Acetic Acids : Introduction of 5- and 6-(2-aminoethyl)-derivatives of indole-3-acetic acid for designing research tools like immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes (Ilić et al., 2005).
Novel 1-Phenyl-1H-indole-2-Carboxylic Acids : Synthesis of indole-2-carboxylic acids with amino- and sulfur-containing substituents for various applications (Unangst et al., 1987).
Biological and Medicinal Applications
Antibacterial and Antifungal Activities : Indole-2-carboxylic acid derivatives have shown significant antibacterial and moderate antifungal activities, indicating potential therapeutic applications (Raju et al., 2015).
Allosteric Inhibition of Fructose-1,6-bisphosphatase : A derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, was identified as an allosteric inhibitor of fructose 1,6-bisphosphatase, offering a new approach for further drug design (Wright et al., 2003).
Oligomerization of Indole Derivatives : Research into the oligomerization of indole derivatives with thiols showed the formation of compounds like 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid, providing insights into complex molecular structures (Mutulis et al., 2008).
Chemical Synthesis and Reactions
Synthesis of Pyrimido[1,2-a]indoles : A three-component reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates was described for the synthesis of highly diversified pyrimido[1,2-a]indoles (Gupta et al., 2011).
General Synthesis of Indole‐3‐carboxylic Esters : A novel synthesis method using direct Pd-catalyzed oxidative carbonylation of 2-alkynylaniline derivatives to produce indole-3-carboxylic esters was developed, highlighting the versatility in synthesizing indole derivatives (Gabriele et al., 2012).
Safety And Hazards
The compound is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Future Directions
Indole derivatives have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . The application of indole derivatives as biologically active compounds has been explored . Future research will likely continue to investigate the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target .
properties
IUPAC Name |
6-amino-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPPIPLZGUYXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292417 | |
| Record name | 6-amino-1h-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1h-indole-3-carboxylic acid | |
CAS RN |
90417-29-1 | |
| Record name | 90417-29-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-amino-1h-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



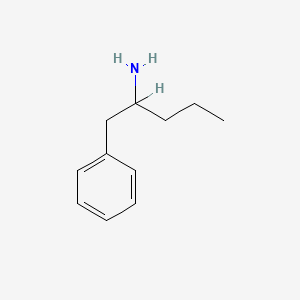

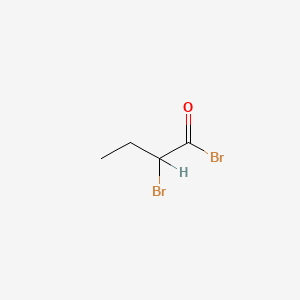
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)
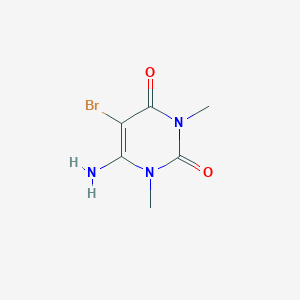
![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)
